molecular formula C9H17Cl B13169900 (1-Chloro-2-methylbutan-2-yl)cyclobutane

(1-Chloro-2-methylbutan-2-yl)cyclobutane

Cat. No.: B13169900
M. Wt: 160.68 g/mol
InChI Key: PIYONOPBRPMQCF-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbutan-2-yl)cyclobutane is a cyclobutane derivative featuring a branched chloroalkane substituent. The cyclobutane core imposes significant ring strain (~110 kJ/mol), which influences its reactivity and conformational rigidity compared to larger cycloalkanes.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

(1-chloro-2-methylbutan-2-yl)cyclobutane

InChI

InChI=1S/C9H17Cl/c1-3-9(2,7-10)8-5-4-6-8/h8H,3-7H2,1-2H3

InChI Key

PIYONOPBRPMQCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclobutane typically involves the chlorination of 2-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclobutane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of (1-Chloro-2-methylbutan-2-yl)cyclobutane may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylbutan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloro-2-methylbutan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions to form alkenes, which can further react with other molecules. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclobutane derivatives exhibit distinct properties based on substituents:

Compound Substituents Molecular Weight (g/mol) Key Properties
(1-Chloro-2-methylbutan-2-yl)cyclobutane Cl, CH(CH₃)₂ ~162.7 (estimated) High lipophilicity, conformational rigidity
1-(Aminomethyl)cyclobutanamine () NH₂, CH₂NH₂ 100.16 Polar, prone to metabolic oxidation
trans,cis,trans-1,3-Diacetyl-2,4-diphenylcyclobutane () Acetyl, phenyl ~352.4 Low solubility, UV activity

Chloro vs. Amino/Acyl Groups: The chloro substituent increases lipophilicity (logP ~3.5 estimated) compared to polar amines (logP ~0.5 for 1-(Aminomethyl)cyclobutanamine) but may reduce metabolic clearance relative to esters or ketones .

Biological Activity

Chemical Structure and Properties

The molecular formula of (1-Chloro-2-methylbutan-2-yl)cyclobutane is C₇H₁₃Cl, with a molecular weight of approximately 146.66 g/mol. The compound features a chloro substituent on a branched alkyl chain, which enhances its reactivity and potential for biological interactions. The unique cyclobutane ring structure contributes to its distinct chemical behavior, making it a candidate for various synthetic applications and biological studies.

Biological Activity Overview

While direct biological data on (1-Chloro-2-methylbutan-2-yl)cyclobutane is sparse, several related compounds demonstrate significant biological activities, including antimicrobial, anticancer, and enzyme modulation effects. Cyclobutane-containing alkaloids have been identified as having various bioactive properties, which may provide a framework for exploring the potential of this compound.

Table 1: Biological Activities of Cyclobutane Derivatives

Compound NameBiological ActivityReference
Cyclobutane-containing alkaloidsAntimicrobial, anticancer
1-Bromo-3-methylbutaneIncreased reactivity; potential antimicrobial
(1-Chloro-cyclobutyl)methanolAlcohol functionality introduces polarity

Case Studies and Research Findings

  • Cyclobutane Alkaloids : Research has shown that cyclobutane-containing alkaloids exhibit significant biological activities such as antimicrobial and antitumor effects. For instance, lannotinidines isolated from Lycopodium species have demonstrated enhanced nerve growth factor (NGF) mRNA expression in human astrocytoma cells, indicating potential neuroprotective properties .
  • Alkyl Halides : Compounds similar to (1-Chloro-2-methylbutan-2-yl)cyclobutane, particularly those with alkyl halide functionalities, often exhibit antimicrobial properties. Alkyl halides are known to act as precursors in the synthesis of biologically active molecules, which could suggest that (1-Chloro-2-methylbutan-2-yl)cyclobutane might also possess similar capabilities.
  • Synthetic Pathways : The synthesis of cyclobutane derivatives has been extensively studied, revealing pathways that could lead to compounds with enhanced biological activity. Understanding these synthetic routes can provide insights into the potential applications of (1-Chloro-2-methylbutan-2-yl)cyclobutane in drug discovery and development .

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